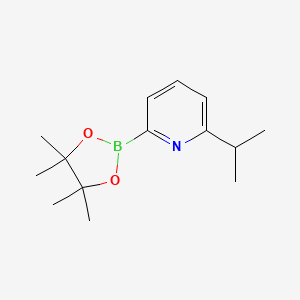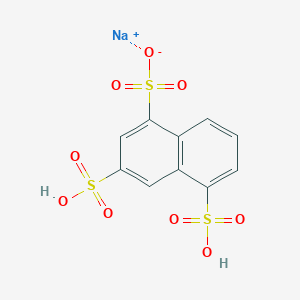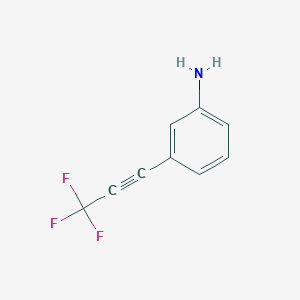
Zn(II) meso-Tetra(4-carboxyphenyl) Porphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zn(II) meso-Tetra(4-carboxyphenyl) Porphine is an organometallic compound that has garnered significant interest within the realm of supramolecular chemistry. This compound is known for its strong metal-ligand coordination properties, making it a valuable component in the construction of metal-organic frameworks (MOFs). These frameworks have a wide array of applications, including gas storage, catalysis, and drug delivery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zn(II) meso-Tetra(4-carboxyphenyl) Porphine typically involves the reaction of pyrrole with 4-carboxybenzaldehyde in the presence of a zinc salt. One common method involves heating a mixture of pyrrole and 4-carboxybenzaldehyde in propionic acid under reflux conditions for about 30 minutes. The reaction mixture is then cooled, and the resulting solid is filtered and washed with potassium hydroxide and hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Zn(II) meso-Tetra(4-carboxyphenyl) Porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc.
Reduction: Reduction reactions can lead to the formation of reduced zinc species.
Substitution: Ligand substitution reactions are common, where the carboxyphenyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of zinc oxide, while substitution reactions can yield a variety of functionalized porphyrins .
Scientific Research Applications
Zn(II) meso-Tetra(4-carboxyphenyl) Porphine has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation.
Medicine: This compound is being explored for its potential in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism by which Zn(II) meso-Tetra(4-carboxyphenyl) Porphine exerts its effects involves its strong metal-ligand coordination properties. In biological systems, the compound can enter cells through clathrin-mediated endocytosis and bind to specific receptors such as CD320. This binding facilitates the uptake of the compound into cells, where it can exert its therapeutic effects, such as generating reactive oxygen species for photodynamic therapy .
Comparison with Similar Compounds
Zn(II) meso-Tetra(4-carboxyphenyl) Porphine is unique due to its strong metal-ligand coordination properties and its ability to form stable metal-organic frameworks. Similar compounds include:
meso-Tetra(4-carboxyphenyl) Porphine: Lacks the zinc ion but has similar structural properties.
Zn(II) meso-Tetra(4-sulfonatophenyl) Porphine: Contains sulfonate groups instead of carboxyl groups, which can alter its solubility and reactivity.
Zn(II) meso-Tetra(4-methoxyphenyl) Porphine: Contains methoxy groups, which can affect its electronic properties and reactivity
This compound stands out due to its versatility and wide range of applications in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C48H28N4O8Zn |
|---|---|
Molecular Weight |
854.1 g/mol |
IUPAC Name |
zinc;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid |
InChI |
InChI=1S/C48H30N4O8.Zn/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 |
InChI Key |
IIEYPZOESLIZQB-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2,4(1H,3H)-Pyrimidinedione, 1,3-bis[5-(ethylamino)pentyl]-6-methyl-](/img/structure/B12330429.png)




